molecular formula C6H7BrF3N3 B10904909 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine

Cat. No.: B10904909
M. Wt: 258.04 g/mol
InChI Key: RBXMNYVPGGGWQJ-UHFFFAOYSA-N
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Description

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C6H6BrF3N2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a bromine atom, a trifluoropropyl group, and a pyrazole ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation Reactions: Formation of pyrazole oxides or other oxidized products.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it a valuable scaffold for the development of novel compounds with specific biological and industrial applications .

Properties

Molecular Formula

C6H7BrF3N3

Molecular Weight

258.04 g/mol

IUPAC Name

4-bromo-1-(3,3,3-trifluoropropyl)pyrazol-3-amine

InChI

InChI=1S/C6H7BrF3N3/c7-4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2,(H2,11,12)

InChI Key

RBXMNYVPGGGWQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)N)Br

Origin of Product

United States

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